Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)acetate
Overview
Description
Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)acetate is a chemical compound with the molecular formula C10H10ClF3N2O2 . It has a molecular weight of 282.65 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClF3N2O2/c1-2-18-8(17)5-16-9-7(11)3-6(4-15-9)10(12,13)14/h3-4H,2,5H2,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a melting point of 78 - 80 degrees Celsius . It is solid in physical form .Scientific Research Applications
1. Synthesis of Derivatives and Fused Heterocyclic Compounds
Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)acetate plays a role in the synthesis of various derivatives. For example, it is used in the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives via a one-pot three-component reaction. These derivatives are significant in the synthesis of related fluorinated fused heterocyclic compounds (Wang et al., 2012).
2. Coordination Polymers and Structural Characterization
The compound has been utilized in the synthesis of coordination polymers. For instance, ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)acetate derivatives are used as multi-dentate ligands in reactions with transition-metal ions under solvothermal conditions, leading to the formation of unique three-dimensional coordination polymers (Hu et al., 2016).
3. Development of Pyrrole Derivatives
This chemical is involved in the formation of various pyrrole derivatives. Ethyl 2-chloroacetoacetate and its isomer react with cyanoacetamide, leading to high yields of ethyl 4-cyano-2-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate and related compounds. These reactions enable access to libraries of important pyrrole systems (Dawadi & Lugtenburg, 2011).
4. Synthesis of Potential Anticancer Agents
Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)acetate is also utilized in the synthesis of potential anticancer agents, specifically in the creation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds have shown effects on the proliferation and the mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple et al., 1983).
5. Photophysical Properties of Thieno[2,3-b]pyridine Derivatives
A series of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, synthesized using ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)acetate, exhibited interesting spectral-fluorescent properties. The correlation between their chemical structure and spectral-fluorescent properties has been extensively studied (Ershov et al., 2019).
6. Enzymatic Resolution Using Ionic Liquids
In a study, a new ionic liquid, N-ethyl pyridinium trifluoroacetate, was used for the enzymatic resolution of N-acetyl amino acid esters, showing promising results. This illustrates an innovative application of derivatives related to ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)acetate in enzymatic processes (Zhao & Malhotra, 2002).
7. Memory Enhancement Studies
Derivatives of ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)acetate have been synthesized and tested for their effects on learning and memory ability in mice. Some compounds showed significant improvements in memory-related tasks, indicating potential therapeutic applications (Ming-zhu, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)4-8-7(11)3-6(5-15-8)10(12,13)14/h3,5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEAWNJFMWZYFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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